molecular formula C10H9NO2S B14905891 n-Methoxybenzo[b]thiophene-3-carboxamide

n-Methoxybenzo[b]thiophene-3-carboxamide

Cat. No.: B14905891
M. Wt: 207.25 g/mol
InChI Key: MJRJDTTVSAIYKB-UHFFFAOYSA-N
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Description

n-Methoxybenzo[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a methoxy group and a carboxamide functional group in its structure makes this compound a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize benzo[b]thiophene-3-carboxamides involves the rhodium-catalyzed cyclization of (ortho-alkynyl)phenyl methoxymethyl sulfides in the presence of isocyanates . This method proceeds under mild conditions, typically at room temperature to 50°C, and provides an efficient route to substituted benzo[b]thiophene-3-carboxamide derivatives.

Industrial Production Methods

Industrial production methods for n-Methoxybenzo[b]thiophene-3-carboxamide are not extensively documented in the literature. the use of catalytic processes and scalable reaction conditions, such as those involving rhodium catalysts, are likely to be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Methoxybenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

n-Methoxybenzo[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methoxybenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain kinases or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position.

    Benzofuran-2-carboxamide: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

Uniqueness

n-Methoxybenzo[b]thiophene-3-carboxamide is unique due to the presence of both a methoxy group and a carboxamide group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

N-methoxy-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C10H9NO2S/c1-13-11-10(12)8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)

InChI Key

MJRJDTTVSAIYKB-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CSC2=CC=CC=C21

Origin of Product

United States

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